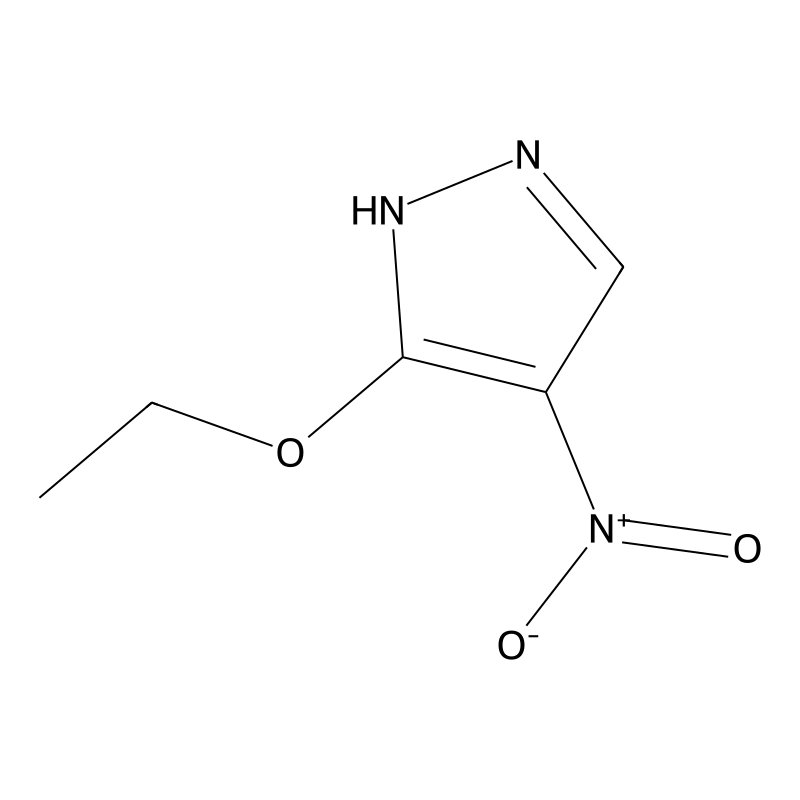

3-Ethoxy-4-nitro-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Pyrazolone derivatives have been used in the field of Organic & Biomolecular Chemistry .

- They have been used in the construction of chiral pyrazolone and pyrazole derivatives .

- Pyrazolone derivatives have been used as powerful synthons .

- Pyrazole derivatives have been used in the field of Medicinal Chemistry .

- They have been used as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .

- Pyrazole derivatives have been used as anti-bacterial, diuretic, anti-hypertensive, anti-pyretic, analgesic, tranquillizer, anti-inflammatory, anti-convulsant, anti-thrombotic, anti-tumor and anti-tumor agents in medicinal therapy .

Enantioselective Synthesis

Pharmacological Activities

Medicinal Therapy

Pharmacy and Agro-Chemical Industries

- Pyrazole derivatives have been used in the field of Material Science .

- UV-active pyrazole derivatives may have applications as dye molecules or in polymer light emitting diodes .

- Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

- Synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

UV-Active Applications

Synthesis and Properties

3-Ethoxy-4-nitro-1H-pyrazole is an organic compound characterized by its unique pyrazole ring structure, which includes an ethoxy group and a nitro group at specific positions on the ring. Its molecular formula is CHNO, with a molecular weight of 157.13 g/mol. The compound has garnered interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical reactivity.

The chemical behavior of 3-Ethoxy-4-nitro-1H-pyrazole can be characterized by several reactions typical of nitro-substituted pyrazoles:

- Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

- Reduction Reactions: The nitro group can be reduced to an amine, which may alter the compound's biological activity.

- Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, forming more complex structures.

These reactions are essential for synthesizing derivatives that may exhibit enhanced or altered biological properties.

3-Ethoxy-4-nitro-1H-pyrazole has shown promising biological activities in preliminary studies:

- Antimicrobial Activity: Certain derivatives of pyrazoles have demonstrated effectiveness against various bacterial strains, indicating potential use as antimicrobial agents.

- Anti-inflammatory Properties: Some studies suggest that pyrazole compounds may exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Potential as Explosives: Due to its nitro group, 3-Ethoxy-4-nitro-1H-pyrazole may also find applications in the development of energetic materials or explosives .

The synthesis of 3-Ethoxy-4-nitro-1H-pyrazole can be achieved through several methods:

- Nitration of Ethoxy-Pyrazoles: Starting from ethoxy-substituted pyrazoles, nitration can introduce the nitro group at the desired position.

- Reflux Method: A common method involves refluxing ethoxy-pyrazole with a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids to achieve high yields .

- One-Pot Synthesis: Recent advancements have led to one-pot synthesis techniques that streamline the process, combining multiple reaction steps into a single procedure.

These methods highlight the versatility in synthesizing this compound and its derivatives.

3-Ethoxy-4-nitro-1H-pyrazole has several potential applications:

- Pharmaceuticals: Its biological activities make it a candidate for drug development targeting infections and inflammation.

- Agricultural Chemicals: The antimicrobial properties could be exploited in developing pesticides or herbicides.

- Material Science: Its unique chemical structure allows for exploration in creating new materials, particularly those requiring specific energetic properties.

Interaction studies involving 3-Ethoxy-4-nitro-1H-pyrazole focus on its reactivity with biological macromolecules and other chemicals:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its potential therapeutic effects.

- Reactivity with Nucleophiles: Investigating how it reacts with various nucleophiles can help predict its behavior in biological systems.

These studies are crucial for assessing the safety and efficacy of this compound in practical applications.

Several compounds share structural similarities with 3-Ethoxy-4-nitro-1H-pyrazole. Here are some notable ones:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Nitro-1H-pyrazole | Nitro group at position 3 | Commonly studied for explosive properties |

| 4-Nitro-1H-pyrazole | Nitro group at position 4 | Exhibits different reactivity patterns |

| 5-Ethyl-4-methylpyrazole | Ethyl and methyl substitutions | Potentially different biological activities |

| 3-Ethyl-5-methylpyrazole | Ethyl and methyl substitutions | May show unique pharmacological profiles |

The uniqueness of 3-Ethoxy-4-nitro-1H-pyrazole lies in its combination of an ethoxy group and a nitro group on the pyrazole ring, which may lead to distinctive chemical reactivity and biological activity compared to other similar compounds.

The synthesis of 3-ethoxy-4-nitro-1H-pyrazole represents a significant challenge in heterocyclic chemistry, requiring careful consideration of multiple synthetic pathways and optimization parameters. This compound, with the molecular formula C₅H₇N₃O₃ and molecular weight of 157.13 g/mol [1], exemplifies the complexity inherent in functionalized pyrazole synthesis where both electron-donating ethoxy and electron-withdrawing nitro substituents must be strategically introduced.

Nitration Pathways for Pyrazole Functionalization

The nitration of pyrazole rings to introduce nitro functionality represents one of the most critical transformations in the synthesis of 3-ethoxy-4-nitro-1H-pyrazole. Multiple nitration methodologies have been developed, each offering distinct advantages and limitations in terms of regioselectivity, yield, and reaction conditions.

Direct Nitration Approaches

Direct nitration using mixed acid systems remains the most conventional approach for introducing nitro groups into pyrazole rings [2]. The combination of concentrated nitric acid and sulfuric acid typically operates at temperatures between 0-20°C, providing yields ranging from 60-85% depending on substrate substitution patterns [3]. The mechanism involves electrophilic aromatic substitution where the nitronium ion (NO₂⁺) generated in situ attacks the electron-rich positions of the pyrazole ring [2].

The regioselectivity of direct nitration is significantly influenced by existing substituents on the pyrazole ring. Electron-donating groups such as the ethoxy substituent direct nitration to the 4-position, making this approach particularly suitable for 3-ethoxy-4-nitro-1H-pyrazole synthesis [4]. The reaction typically requires 2-6 hours for completion, with careful temperature control being essential to prevent over-nitration or substrate decomposition [3].

Advanced Nitration Systems

More sophisticated nitration protocols have emerged to address the limitations of conventional mixed acid systems. The tert-butyl nitrite (TBN) combined with ceric ammonium nitrate (CAN) system represents a significant advancement, operating at elevated temperatures of 100°C in acetonitrile solvent [2]. This methodology demonstrates remarkable substrate tolerance, achieving yields of 38-95% across a wide range of pyrazole derivatives [2].

The TBN/CAN system offers several advantages over traditional nitration methods. The reaction proceeds through N-H nitration followed by rearrangement, providing access to both N-nitro and C-nitro products depending on reaction conditions [2]. The use of oxygen as a co-oxidant enhances the efficiency of the transformation while maintaining environmental compatibility [2].

Fuming nitric acid in ethyl acetate represents another efficient nitration protocol, particularly suitable for temperature-sensitive substrates [5]. Operating below 20°C, this method achieves yields of 70-90% with reaction times as short as 0.5 hours [5]. The low-temperature conditions minimize side reactions and decomposition pathways that often plague high-temperature nitration procedures [5].

Mechanistic Considerations

The mechanism of pyrazole nitration involves multiple elementary steps, beginning with the generation of the nitronium ion electrophile [3]. For 3-ethoxy-4-nitro-1H-pyrazole synthesis, the ethoxy group serves as an activating substituent, increasing electron density at the 4-position and facilitating electrophilic attack [4]. The subsequent proton elimination and rearomatization steps complete the nitration sequence [3].

Computational studies have revealed that the "nitro effect" significantly influences the reactivity of nitrated pyrazole intermediates [2]. The introduction of a nitro group leads to a greater than 15 kcal/mol decrease in activation energy for subsequent nitration reactions, facilitating the preparation of polynitrated derivatives [2]. This effect has important implications for controlling regioselectivity in multi-substituted pyrazole synthesis [2].

| Nitration Method | Temperature (°C) | Solvent | Yield (%) | Reaction Time |

|---|---|---|---|---|

| Direct nitration with HNO₃/H₂SO₄ | 0-20 | Mixed acid | 60-85 | 2-6 hours |

| Tert-butyl nitrite/CAN system | 100 | Acetonitrile | 38-95 | 2-4 hours |

| Fuming nitric acid in ethyl acetate | <20 | Ethyl acetate | 70-90 | 0.5 hours |

| Mixed acid (H₂SO₄/HNO₃) system | 0 | Trifluoroacetic acid | 85-95 | 1-3 hours |

| N-H nitration with TBN/CAN | 100 | Acetonitrile | 38-95 | 2-4 hours |

Cyclocondensation Reaction Mechanisms

Cyclocondensation reactions represent the fundamental approach for pyrazole ring construction, providing access to the core heterocyclic framework that can subsequently be functionalized with ethoxy and nitro substituents. The choice of cyclocondensation methodology significantly impacts the overall synthetic efficiency and the feasibility of introducing specific substitution patterns.

Classical Knorr Synthesis

The Knorr synthesis remains the most widely employed method for pyrazole construction, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines [6] [7]. For 3-ethoxy-4-nitro-1H-pyrazole synthesis, this approach typically begins with ethyl 3-oxobutanoate or related β-dicarbonyl compounds bearing appropriate substituents [6]. The reaction proceeds through hydrazone formation followed by intramolecular cyclization and dehydration [7].

The mechanism of the Knorr synthesis involves multiple equilibria, with the initial hydrazone formation being reversible under most reaction conditions [4]. The subsequent cyclization step is typically rate-determining and is strongly influenced by pH, temperature, and solvent choice [4]. Optimal conditions for pyrazole formation generally involve acidic media at pH 1.9-2.1, where the reaction rate is maximized [4].

Recent kinetic studies have revealed unexpected complexity in the Knorr synthesis mechanism, including autocatalytic behavior and the involvement of multiple intermediate species [8]. Transient flow methods have enabled precise kinetic measurements, leading to the development of microkinetic models that accurately predict reaction outcomes under varying conditions [8]. These insights are crucial for optimizing the synthesis of complex targets like 3-ethoxy-4-nitro-1H-pyrazole [8].

Alternative Cyclocondensation Approaches

Beyond the classical Knorr synthesis, several alternative cyclocondensation methodologies offer advantages for specific synthetic applications. The Michael addition-cyclization of α,β-unsaturated ketones with hydrazines provides excellent regioselectivity and typically achieves yields of 60-85% [7] [9]. This approach is particularly valuable when precise control over substitution patterns is required [9].

β-Enaminone substrates offer another route to pyrazole construction through condensation-cyclization sequences [7]. These reactions often require Lewis acid catalysis but provide good to excellent yields (65-90%) with predictable regioselectivity [7]. The use of copper triflate and ionic liquid co-catalysts has proven particularly effective for these transformations [9].

Cross-conjugated enynones represent a more recent development in pyrazole synthesis, offering regioselective access to highly substituted derivatives [10]. The cyclocondensation of these substrates with arylhydrazines proceeds without external catalysis, achieving yields of 75-92% under mild conditions [10]. The electronic character of substituents in the enynone component determines the reaction pathway, with electron-rich five-membered heteroaromatic rings favoring pyrazole formation over pyrazoline products [10].

Advanced Cycloaddition Methods

Modern cycloaddition approaches have expanded the scope of pyrazole synthesis beyond traditional condensation methods. The [3+2] cycloaddition of alkynyl-1,3-dithianes with sydnones represents a particularly innovative approach, achieving excellent regioselectivity and yields of 80-95% [11]. This methodology exploits the umpolung and nucleophilic properties of dithiane substituents to enable efficient pyrazole construction under mild conditions [11].

Base-mediated cycloadditions offer additional advantages in terms of functional group tolerance and environmental compatibility [11]. The use of mild bases such as cesium carbonate in aprotic solvents enables cycloaddition reactions to proceed at room temperature with minimal side product formation [11]. These conditions are particularly advantageous for substrates bearing sensitive functional groups that might decompose under more forcing conditions [11].

| Substrate Type | Mechanism | Catalyst Required | Typical Yield (%) | Regioselectivity |

|---|---|---|---|---|

| 1,3-Dicarbonyl compounds | Knorr synthesis | Acid/Base | 70-95 | Variable |

| α,β-Unsaturated ketones | Michael addition-cyclization | Metal catalyst | 60-85 | High |

| β-Enaminones | Condensation-cyclization | Lewis acid | 65-90 | Good |

| Cross-conjugated enynones | Regioselective cyclocondensation | No catalyst | 75-92 | Excellent |

| Alkynyl-1,3-dithianes | [3+2] Cycloaddition | Base | 80-95 | Excellent |

Solvent Effects in Heterocyclic Synthesis

The choice of solvent system profoundly influences both the rate and selectivity of heterocyclic synthesis reactions, particularly for complex targets like 3-ethoxy-4-nitro-1H-pyrazole. Solvent effects operate through multiple mechanisms, including stabilization of transition states, solvation of ionic intermediates, and modification of substrate conformations [12] [13].

Protic Versus Aprotic Solvent Systems

Protic solvents such as ethanol demonstrate enhanced reaction rates for pyrazole synthesis through their ability to stabilize charged intermediates and facilitate proton transfer processes [4] [14]. The hydrogen bonding capability of protic solvents is particularly important for stabilizing hydrazone intermediates in cyclocondensation reactions [4]. Ethanol-based systems typically achieve yields of 75-95% for pyrazole synthesis while offering excellent green chemistry credentials [14].

The pH-dependent nature of pyrazole formation makes protic solvents especially valuable for optimizing reaction conditions [4]. Studies have shown that maintaining pH between 1.9-2.1 in ethanolic systems maximizes the rate of pyrazole formation while minimizing competing side reactions [4]. The buffering capacity of alcohol solvents helps maintain optimal pH throughout the reaction course [4].

Aprotic polar solvents such as acetonitrile and dimethyl sulfoxide (DMSO) offer different advantages and limitations [14]. Acetonitrile provides moderate reaction rates with yields typically ranging from 60-80%, making it suitable for substrates that are incompatible with protic conditions [2] [14]. However, DMSO often leads to slower reaction rates and lower yields (40-65%) due to its strong coordinating ability, which can interfere with catalyst activity [14].

Green Solvent Alternatives

The development of environmentally benign solvent systems has become increasingly important for sustainable heterocyclic synthesis [15] [16]. Water represents the ultimate green solvent, though its use in pyrazole synthesis requires careful optimization due to solubility limitations and competing hydrolysis reactions [15]. When successful, aqueous systems can achieve yields of 50-85% while eliminating organic solvent waste [16].

Ionic liquids have emerged as powerful alternatives to conventional organic solvents, offering enhanced reaction rates and yields of 80-98% for many heterocyclic syntheses [15] [14]. The unique properties of ionic liquids, including negligible vapor pressure, thermal stability, and tunable polarity, make them particularly attractive for pyrazole synthesis [15]. The ability to recycle ionic liquid systems multiple times without significant performance degradation adds to their environmental appeal [15].

Deep eutectic solvents (DES) represent another promising green alternative, combining the advantages of ionic liquids with easier preparation and lower cost [16]. DES systems typically achieve yields of 75-95% for heterocyclic synthesis while offering excellent recyclability and reduced environmental impact [16]. The hydrogen bonding networks in DES can provide unique stabilization effects for reaction intermediates [16].

Solvent Optimization Strategies

Systematic solvent optimization requires consideration of multiple parameters including polarity, hydrogen bonding ability, coordinating capacity, and thermal stability [13]. Computer-aided molecular design (CAMD) approaches have proven valuable for identifying optimal solvent systems based on predicted effects on reaction rates and selectivity [13]. These methods can significantly reduce the experimental effort required for solvent screening [13].

Temperature-controlled reactions demonstrate how solvent choice interacts with other reaction parameters [14]. Studies of temperature-dependent pyrazole synthesis have shown that ionic liquid systems enable divergent synthetic pathways, with low temperatures (room temperature) favoring one product while higher temperatures (95°C) lead to alternative products [14]. This temperature-solvent synergy provides powerful tools for controlling synthetic outcomes [14].

| Solvent | Polarity | Reaction Rate Effect | Yield Impact (%) | Green Chemistry Score |

|---|---|---|---|---|

| Ethanol | Protic polar | Enhanced | 75-95 | Good |

| Acetonitrile | Aprotic polar | Moderate | 60-80 | Fair |

| DMSO | Aprotic polar | Slow | 40-65 | Poor |

| Water | Protic polar | Variable | 50-85 | Excellent |

| Ionic liquids | Variable | Enhanced | 80-98 | Good |

| Deep eutectic solvents | Variable | Enhanced | 75-95 | Excellent |

| Toluene | Nonpolar | Slow | 45-70 | Poor |

| DMF | Aprotic polar | Moderate | 65-85 | Fair |

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of 3-ethoxy-4-nitro-1H-pyrazole presents numerous technical, economic, and regulatory challenges that require systematic solutions. Industrial-scale synthesis must address issues of scalability, waste minimization, safety, and cost-effectiveness while maintaining product quality and environmental compliance [17] [18].

Scale-Up Technical Challenges

Heat transfer limitations represent one of the most significant challenges in scaling pyrazole synthesis reactions [17]. Many nitration and cyclocondensation reactions are highly exothermic, requiring precise temperature control to prevent runaway reactions and ensure product quality [18]. Traditional batch reactors often struggle with heat removal at large scales, leading to hot spots and uneven reaction conditions [17].

Flow chemistry has emerged as a powerful solution to scale-up challenges, offering superior heat and mass transfer characteristics compared to batch processes [17]. Continuous flow reactors enable precise control of residence time, temperature, and mixing, resulting in more consistent product quality and higher yields [17]. The modular nature of flow systems also facilitates capacity expansion without major equipment redesign [17].

Microreactor technology represents an advanced form of flow chemistry particularly suited to challenging transformations like nitration reactions [17]. The high surface-area-to-volume ratios in microreactors enable exceptional heat transfer rates, allowing safe operation of highly exothermic reactions [17]. Recent studies have demonstrated kilogram-scale production using microreactor cascades, proving the viability of this approach for commercial manufacturing [19].

Economic Optimization and Quality Control

Cost optimization requires balancing multiple factors including raw material costs, energy consumption, labor requirements, and waste disposal expenses [20]. Catalyst recycling systems can significantly reduce operating costs, particularly for expensive metal catalysts used in some pyrazole synthesis routes [20]. The development of heterogeneous catalysts that can be easily separated and reused is an active area of research [20].

Quality control at industrial scale demands sophisticated analytical methods capable of real-time monitoring and control [21]. Advanced process analytical technology (PAT) enables continuous measurement of critical quality parameters, allowing immediate correction of deviations from specifications [21]. The implementation of statistical process control and design of experiments (DoE) methodologies helps optimize operating conditions and maintain consistent product quality [22].

Supply chain considerations become critical for industrial production, requiring reliable sources of starting materials and robust logistics systems [23]. The development of alternative synthetic routes can reduce dependence on specific suppliers and provide operational flexibility [23]. Long-term contracts and strategic partnerships help ensure material availability and price stability [23].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant